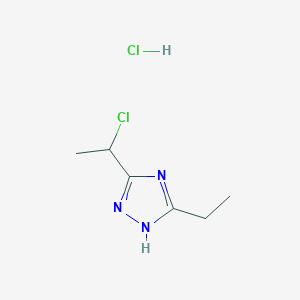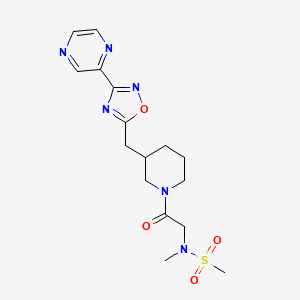![molecular formula C21H24N2O4S B2748454 Phenyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone CAS No. 896379-11-6](/img/structure/B2748454.png)
Phenyl(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a complex organic molecule that contains a spirocyclic structure (a structure where two rings share a single atom), which is common in many biologically active compounds . The presence of the phenyl group (a six-membered carbon ring) and the tosyl group (a sulfur-containing group often used as a protecting group in organic synthesis) suggest that this compound could be used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound is likely quite complex due to the presence of the spirocyclic structure and multiple functional groups. The exact structure would depend on the specific locations of these groups on the spirocyclic structure .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as its polarity, solubility, and stability would all be influenced by the presence and location of its various functional groups .Wissenschaftliche Forschungsanwendungen
1. Synthesis and Reaction Studies
Cyclopropenone Oximes : The research by Yoshida et al. (1988) in the "Bulletin of the Chemical Society of Japan" involved the preparation of cyclopropenone oxime hydrochlorides, which are related to the compound . These compounds reacted with alkyl and aryl isocyanates to afford 4,6-diazaspiro[2.3]hexenones, demonstrating potential applications in synthetic organic chemistry (H. Yoshida et al., 1988).
Benzisoxazole and Benzisothiazole Derivatives : Anand et al. (2015) in "The Journal of Organic Chemistry" developed a phenyliodine(III) diacetate-mediated approach for the synthesis of aryldiazenylisoxazolo(isothiazolo)arenes. This process involves forming an intermediate similar to the compound , demonstrating its potential use in synthesizing heterocyclic compounds (D. Anand et al., 2015).
2. Biological and Medicinal Applications
Fungicidal Activity : Yu et al. (2017) in "Synthesis" reported on the fungicidal activity of certain derivatives related to the compound. These derivatives exhibited significant inhibition against various fungi, suggesting potential applications in agriculture and antifungal research (Zhao Yu et al., 2017).
Anticancer Activity : A study by Magalhães et al. (2013) in "Toxicology and Applied Pharmacology" explored the cytotoxicity of a compound belonging to the phenstatin family, which shares structural similarities with the compound . It showed potent cytotoxicity in tumor cell lines and induced apoptosis, suggesting potential applications in cancer research (H. I. Magalhães et al., 2013).
3. Chemical and Physical Properties
Photostability in Dyes : Jadhav et al. (2018) in the "Journal of Fluorescence" synthesized novel monoazo disperse dyes based on phenyl(1H-benzoimidazol-5-yl)methanone, which exhibited enhanced photostability and fluorescence properties. This indicates potential applications in dye chemistry and materials science (Amol G. Jadhav et al., 2018).
Liquid Crystal Properties : Zhao et al. (2013) in the "Journal of Molecular Structure" investigated aryl(5-ferrocenyl-2H-1,2,3-triazol-4-yl)methanone derivatives. The study revealed unique liquid crystal behaviors, indicating potential applications in material science and display technology (Haiying Zhao et al., 2013).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl]-phenylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4S/c1-17-7-9-19(10-8-17)28(25,26)23-15-16-27-21(23)11-13-22(14-12-21)20(24)18-5-3-2-4-6-18/h2-10H,11-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QULADXHHKMHAOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4-ethoxyphenyl)-2-((4-methylbenzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2748372.png)

![2-{5-[1-(4-fluorophenyl)-1H-pyrazol-5-yl]-4-methyl-1,3-thiazol-2-yl}pyridine](/img/structure/B2748374.png)

![Methyl 6-acetyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2748377.png)
![N-benzyl-3-((4-isopropylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2748380.png)
![8,8-Difluorodispiro[3.1.36.14]decane-2-carbaldehyde](/img/structure/B2748381.png)




![3-Tert-butyl-1-{1-[1-(prop-2-enoyl)piperidin-3-yl]ethyl}urea](/img/structure/B2748391.png)
